Dimethyl diacetoxyfumarate

描述

准备方法

Synthetic Routes and Reaction Conditions: Dimethyl diacetoxyfumarate can be synthesized through the esterification of fumaric acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

化学反应分析

Types of Reactions: Dimethyl diacetoxyfumarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dimethyl fumarate, while reduction can produce dimethyl butanediol.

科学研究应用

Pharmacological Applications

-

Neuroprotection :

- Alzheimer's Disease : Recent studies indicate that DMAF may alleviate cognitive deficits associated with Alzheimer's disease. In animal models, DMAF treatment improved spatial memory and reduced neuroinflammation, although it had limited effects on amyloid pathology . This suggests potential for further exploration in neurodegenerative conditions.

- Anti-inflammatory Effects :

- Cancer Research :

- Immunomodulation :

Multiple Sclerosis

A study involving multiple sclerosis patients highlighted the efficacy of DMF (and potentially DMAF) as a first-line treatment option. It reported significant improvements in clinical outcomes and a favorable safety profile compared to other therapies . The findings suggest that compounds like DMAF could be integrated into treatment regimens for chronic neurological conditions.

Alzheimer's Disease Model

In a rat model of Alzheimer’s disease, DMAF administration resulted in improved cognitive function and reduced neuroinflammation. Although the compound did not significantly alter amyloid plaque levels, it demonstrated an ability to enhance memory performance through neuroprotective mechanisms .

Comparative Data Table

作用机制

The mechanism by which dimethyl diacetoxyfumarate exerts its effects involves the interaction with cellular pathways and molecular targets. It is believed to modulate oxidative stress responses by activating the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This activation leads to the upregulation of antioxidant proteins, which help protect cells from oxidative damage.

相似化合物的比较

Dimethyl fumarate: A related compound used in the treatment of multiple sclerosis.

Diethyl fumarate: Another ester derivative of fumaric acid with similar chemical properties.

Dimethyl maleate: An isomer of dimethyl fumarate with different spatial arrangement of functional groups.

Uniqueness: Dimethyl diacetoxyfumarate is unique due to the presence of both acetoxy and methoxycarbonyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry.

生物活性

Dimethyl diacetoxyfumarate (DMAF) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound is an ester derivative of fumaric acid, characterized by the presence of two acetoxy groups attached to the double bond. The synthesis typically involves the reaction of fumaric acid with acetic anhydride in the presence of a catalyst.

Synthesis Pathway

The general reaction scheme for synthesizing DMAF can be summarized as follows:

This method has been optimized to improve yield and purity, with various studies reporting different reaction conditions and catalysts used to enhance the efficiency of the synthesis process .

Antioxidant Properties

Research has demonstrated that DMAF exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that DMAF can scavenge free radicals effectively, comparable to standard antioxidants like ascorbic acid.

Cytotoxic Activity

In addition to its antioxidant properties, DMAF has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that DMAF can inhibit cell proliferation significantly in HeLa (cervical carcinoma) and U251 (glioblastoma) cells. The IC50 values for these cell lines suggest that DMAF possesses potential as an anticancer agent.

The mechanism by which DMAF exerts its biological effects appears to involve modulation of signaling pathways associated with apoptosis and cell cycle regulation. Research indicates that DMAF may induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic factors .

Case Studies

- Study on Antioxidant Activity : A study assessed the antioxidant capacity of DMAF using the DPPH assay, revealing that it effectively reduces DPPH radicals, indicating strong free radical scavenging ability .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of DMAF on HeLa and U251 cells using MTT assays, demonstrating significant growth inhibition compared to control groups treated with cisplatin .

属性

CAS 编号 |

130-84-7 |

|---|---|

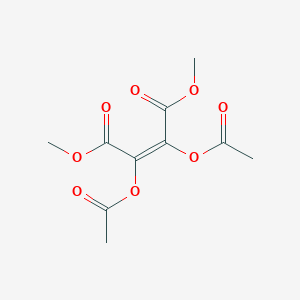

分子式 |

C10H12O8 |

分子量 |

260.20 g/mol |

IUPAC 名称 |

dimethyl (Z)-2,3-diacetyloxybut-2-enedioate |

InChI |

InChI=1S/C10H12O8/c1-5(11)17-7(9(13)15-3)8(10(14)16-4)18-6(2)12/h1-4H3/b8-7- |

InChI 键 |

NKGXGEHGPYWBDK-FPLPWBNLSA-N |

SMILES |

CC(=O)OC(=C(C(=O)OC)OC(=O)C)C(=O)OC |

手性 SMILES |

CC(=O)O/C(=C(/C(=O)OC)\OC(=O)C)/C(=O)OC |

规范 SMILES |

CC(=O)OC(=C(C(=O)OC)OC(=O)C)C(=O)OC |

同义词 |

(E)-2,3-Bis(acetyloxy)-2-butenedioic Acid 1,4-Dimethyl Ester; Dihydroxyfumaric Acid Dimethyl Ester Diacetate; Dimethyl Diacetoxyfumarate; Dimethyl Dihydroxyfumarate Diacetate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of Dimethyl diacetoxyfumarate described in the research?

A1: While both papers lack abstracts, the title of one paper emphasizes "An Improved Synthesis of this compound and Its Condensation with Heterocyclic Amines" []. This suggests the research likely presents a novel or optimized method for synthesizing this compound, which could be significant for improving its production efficiency and potentially enabling further research into its chemical reactivity.

Q2: Why is the condensation of this compound with heterocyclic amines of interest?

A2: Both papers focus on the condensation reaction of this compound with heterocyclic amines [, ]. Heterocyclic amines are important building blocks in organic chemistry and are often found in biologically active compounds. Therefore, this research could be valuable for developing new methods to synthesize compounds with potential pharmaceutical or material science applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。